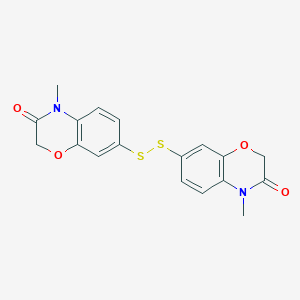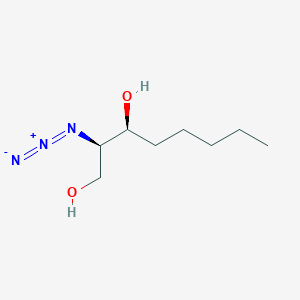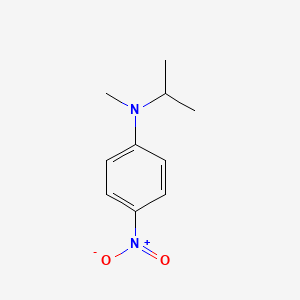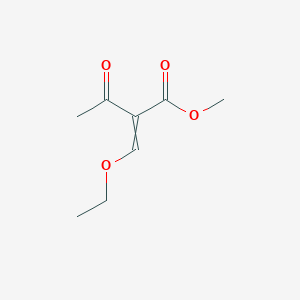
Methyl 2-(ethoxymethylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(ethoxymethylidene)-3-oxobutanoate: is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is notable for its unique structure, which includes an ethoxymethylidene group and a 3-oxobutanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethoxymethylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this ester is utilized in the production of fragrances, flavors, and pharmaceuticals. Its unique structure makes it valuable in the formulation of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methyl 2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to form corresponding acids and alcohols. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparación Con Compuestos Similares
- Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
- Methyl 2-(methoxymethylidene)-3-oxobutanoate
- Ethyl 2-(methoxymethylidene)-3-oxobutanoate
Comparison: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. The presence of the ethoxymethylidene group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
137024-37-4 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 2-(ethoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-5-7(6(2)9)8(10)11-3/h5H,4H2,1-3H3 |
Clave InChI |
YNIBFTZCNSFNRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


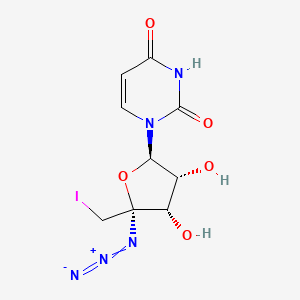
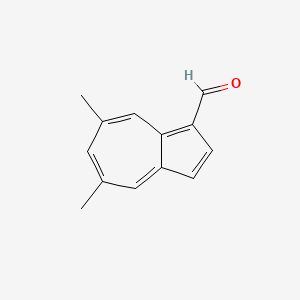
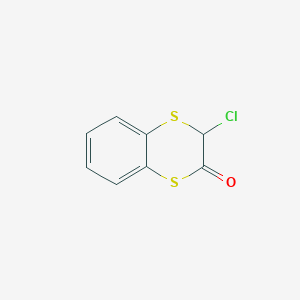
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
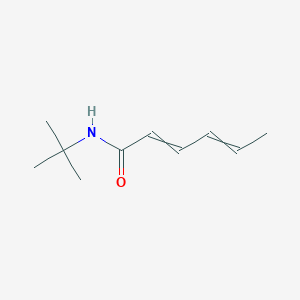
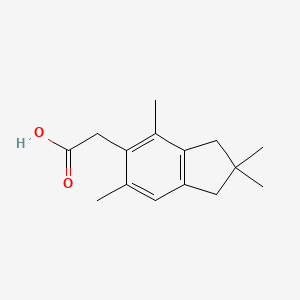

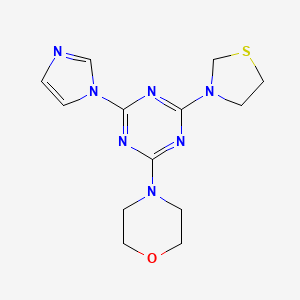
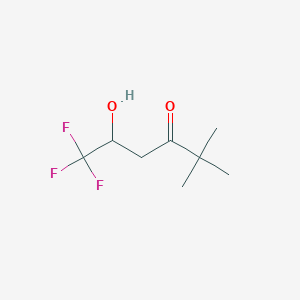
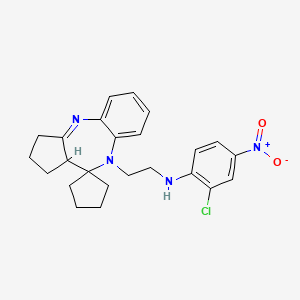
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
